molecular formula C18H26N4O2S B2604898 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2097898-77-4

1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No. B2604898
CAS RN: 2097898-77-4
M. Wt: 362.49
InChI Key: VRHMCCGDCWFIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole” is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a pyrrolidine ring, and a benzodiazole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The azepane and pyrrolidine rings are both saturated, meaning they contain only single bonds, while the benzodiazole ring is aromatic and contains alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the benzodiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups and the overall conformation of the molecule .

Scientific Research Applications

Antifungal Agents

Compound X has shown promise as an antifungal agent. Researchers evaluate its efficacy against various fungal strains, including Candida species. Mechanistic studies focus on inhibiting fungal growth and disrupting cell membranes .

Catalysis and Synthetic Methods

1-Sulfonyl-1,2,3-triazoles, a class to which Compound X belongs, serve as versatile reagents. They participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Notably:

Bioconjugation and Imaging

1-Sulfonyl-1,2,3-triazoles participate in bioorthogonal chemistry. Researchers functionalize biomolecules (e.g., proteins, antibodies) with Compound X for:

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, improving its efficacy, studying its pharmacokinetics, and assessing its safety .

properties

IUPAC Name

1-[1-(azepan-1-ylsulfonyl)pyrrolidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-15-19-17-8-4-5-9-18(17)22(15)16-10-13-21(14-16)25(23,24)20-11-6-2-3-7-12-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMCCGDCWFIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole

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